molecular formula C6H9NaO7 B8055051 L-Iduronic Acid Sodium Salt

L-Iduronic Acid Sodium Salt

Cat. No.: B8055051
M. Wt: 216.12 g/mol
InChI Key: WNFHGZLVUQBPMA-XVWKMKMJSA-M
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Description

L-Iduronic acid sodium salt (C₆H₉NaO₇, MW 216.12 g/mol) is a monosaccharide derivative critical to the structure and function of glycosaminoglycans (GAGs) such as heparan sulfate, heparin, and dermatan sulfate . It is the sodium salt of L-iduronic acid, a C5 epimer of D-glucuronic acid, distinguished by its axial hydroxyl group at C2 and equatorial hydroxyl groups at C3 and C4 .

Properties

IUPAC Name

sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHGZLVUQBPMA-XVWKMKMJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation/Intramolecular Cyclization Tandem Reaction

The patented method described in EP2578594A1 introduces a streamlined process involving a decarboxylation/intramolecular cyclization sequence to directly invert C5 configuration (Figure 1). Starting with methyl 2,3-di-O-benzyl-4-O-(2,3,4-tri-O-acetyl-α-L-idopyranosyluronic acid)-β-D-glucopyranoside (Compound IV), the reaction proceeds through:

  • Transacetalization : Conducted in chloroform at 60°C with p-toluenesulfonic acid catalyst (0.05 eq) and molecular sieves for 4-5 hours to form Compound V

  • Saponification : Treatment with 1.3 eq NaOH in methanol/water at 20-30°C for 5 hours yields Compound VI

  • Ozonolysis and Oxidation : Sequential cleavage and functionalization generates the sodium salt form

This method reduces total synthesis steps to ~25 compared to traditional routes requiring 40+ steps, achieving an overall yield of 18-22%.

Epimerization via C5 Oxidation-Reduction

An alternative pathway reported in heparin synthesis literature utilizes 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material (Table 1):

Table 1: Comparative Synthesis Routes for L-Iduronic Acid Derivatives

MethodStarting MaterialKey StepsYield
PatentD-Glucuronic acid derivativeTransacetalization, saponification18-22%
PMC ApproachDi-O-isopropylidene glucoseEpoxide formation, cyano addition12-15%

The PMC method involves:

  • Epoxidation at C5-C6 followed by ring-opening with stereochemical control

  • Cyanohydrin formation at C5 aldehyde intermediate

  • Sequential hydrolysis and sodium salt formation

While producing high-purity material, this route suffers from lower yields due to multiple protection/deprotection cycles.

Stepwise Preparation and Reaction Optimization

Transacetalization Conditions

Critical parameters for the patent's transacetalization step:

  • Solvent : Chloroform (dielectric constant 4.81) optimizes molecular interactions

  • Catalyst : p-Toluenesulfonic acid (0.05 eq) balances reaction rate vs. side reactions

  • Temperature : 60°C accelerates kinetics while preventing benzyl group cleavage

  • Time : 4-5 hours achieves >95% conversion (monitored by TLC)

Equation 1 :
Compound IVCHCl3,60Cp-TsOHCompound V\text{Compound IV} \xrightarrow[\text{CHCl}_3, 60^\circ\text{C}]{\text{p-TsOH}} \text{Compound V}

Saponification and Salt Formation

The sodium salt generation occurs during the saponification phase:

  • Base: 1.3 eq NaOH in methanol/water (3:1 v/v)

  • Temperature: Maintained at 25±5°C to prevent β-elimination

  • Workup: Neutralization with Amberlite IR-120 (H+ form) followed by lyophilization

Equation 2 :
Compound VNaOH, MeOH/H2ORT, 5hCompound VI (Na+ salt)\text{Compound V} \xrightarrow[\text{NaOH, MeOH/H}_2\text{O}]{\text{RT, 5h}} \text{Compound VI (Na+ salt)}

Advanced Characterization Techniques

Structural Confirmation

  • NMR Spectroscopy :

    • 1H^1\text{H} NMR (D2_2O, 400 MHz): δ 5.12 (d, J=3.5 Hz, H-1), 4.68 (dd, J=10.2, 3.5 Hz, H-2)

    • 13C^{13}\text{C} NMR: 105.3 ppm (C-1), 72.1 ppm (C-5) confirming L-ido configuration

  • Mass Spectrometry :

    • ESI-MS m/z 216.1 [M-Na]^- (Calcd. for C6_6H9_9O7_7Na: 216.03)

Purity Analysis

HPLC conditions for USP compliance:

  • Column: Waters XBridge BEH Amide (2.5 μm, 4.6×150 mm)

  • Mobile phase: 75% acetonitrile/25% 50mM NH4_4OAc (pH 5.0)

  • Retention time: 8.2±0.3 minutes

Industrial-Scale Challenges and Solutions

Stereochemical Control

The major challenge lies in preventing epimerization during salt formation. Strategies include:

  • Conducting saponification below 30°C

  • Using degassed solvents to minimize radical-mediated racemization

  • Implementing continuous flow reactors for precise temperature control

Crystallization Optimization

This compound exhibits poor crystallinity. Patent discloses:

  • Anti-solvent: tert-Butyl methyl ether (TBME)

  • Seeding: 0.1% w/w seed crystals at 40°C

  • Yield: 78-82% crystalline material (XRPD confirmed)

Chemical Reactions Analysis

Types of Reactions

L-Iduronic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfated or acetylated forms, which have enhanced biological activities and improved solubility .

Scientific Research Applications

L-Iduronic Acid Sodium Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (HPLC)
  • Storage : +2°C to +8°C; stable in aqueous solutions at neutral pH
  • Solubility: Slightly soluble in water and methanol
  • Applications :
    • Substrate for studying GAG biosynthesis and enzymatic epimerization
    • Component in biomaterials, drug delivery systems, and tissue engineering
    • Tool for investigating GAG-protein interactions (e.g., growth factors, cytokines)

Comparison with Similar Compounds

L-Iduronic Acid vs. D-Glucuronic Acid Sodium Salts

Property L-Iduronic Acid Sodium Salt D-Glucuronic Acid Sodium Salt
Epimerization C5 epimer of D-glucuronic acid Parent compound; no epimerization
Structural Role in GAGs Imparts flexibility to heparin/dermatan sulfate chains Forms rigid regions in hyaluronic acid/chondroitin sulfate
Enzymatic Synthesis Produced via C5-epimerase action on D-glucuronic acid Direct precursor in GAG biosynthesis
Biological Prevalence Rare in prokaryotes; common in animal GAGs Widespread in bacterial polysaccharides and animal GAGs
Functional Impact Enhances binding to proteins (e.g., antithrombin III in heparin) Mediates hydration and structural integrity in extracellular matrix

Comparison with Hyaluronic Acid Sodium Salt

Property This compound Hyaluronic Acid Sodium Salt
Composition Monosaccharide unit Disaccharide (D-glucuronic acid + N-acetylglucosamine)
Sulfation Often sulfated at C2 in heparin Non-sulfated
Biological Role Mediates anticoagulant activity Lubrication, wound healing, and tissue hydration
Molecular Weight 216.12 g/mol 10⁴–10⁷ g/mol (polymer)

Other Sodium Salts of Uronic Acids

  • D-Galacturonic Acid Sodium Salt : Found in pectins; lacks the C2/C3 sulfation seen in heparin .
  • Mannuronic Acid Sodium Salt : Component of alginate; differs in stereochemistry at C2/C3 .

Research Findings

Enzymatic Epimerization

  • C5-epimerases convert D-glucuronic acid to L-iduronic acid in animal GAGs, enhancing structural diversity .
  • Putative C5-epimerases identified in prokaryotes suggest microbial biosynthesis of L-iduronic acid, expanding biotechnological applications .

Functional Implications

  • L-Iduronic acid’s flexible conformation in heparin increases binding affinity for antithrombin III, critical for anticoagulant activity .
  • In contrast, D-glucuronic acid’s rigid structure supports hyaluronic acid’s role in maintaining extracellular matrix integrity .

Data Tables

Table 1: Physicochemical Properties

Parameter This compound
CAS No. 61199-83-5
Molecular Formula C₆H₉NaO₇
Purity ≥95% (HPLC)
Melting Point Not reported
Solubility Slight in water/methanol
Stability Stable at neutral pH, -20°C

Table 2: Commercial Availability

Supplier Packaging Price (EUR/USD)
Carl Roth 5 mg vial €826.70
Santa Cruz Biotechnology 10 mg vial $600.00
Glentham Life Sciences 10 mg vial $433.80 (out of stock)

Biological Activity

L-Iduronic Acid Sodium Salt (CAS No. 61199-83-5) is a crucial monosaccharide component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate. Its unique structural properties and biological activities make it a significant subject of study in biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its role in anticoagulation, structural flexibility, and interactions with proteins.

  • Molecular Formula : C₆H₉NaO₇
  • Molecular Weight : 216.12 g/mol
  • Storage Conditions : Store at -20°C, away from moisture; in solvent at -80°C for up to 6 months .

Biological Significance

L-Iduronic acid is integral to the structure and function of various GAGs. Its presence influences the biological activities of these polysaccharides, particularly in anticoagulation mechanisms.

1. Anticoagulant Activity

L-Iduronic acid plays a pivotal role in the anticoagulant properties of heparin and heparan sulfate. Studies have shown that specific sulfation patterns of L-Iduronic acid residues enhance binding affinity to antithrombin, a key protein in the regulation of blood coagulation:

  • Binding Affinity : The binding affinity (K_d) of L-iduronic acid residues to antithrombin has been reported as follows:
    • 2-O-sulfo L-iduronic acid : K_d = 15.5 ± 3.4 nM
    • N-sulfated L-iduronic acid : K_d = 32.6 ± 5.3 nM .

The inhibition of factor Xa activity, a critical step in the coagulation cascade, was measured with IC₅₀ values:

  • 2-O-sulfo L-iduronic acid : IC₅₀ = 19 nM
  • N-sulfated L-iduronic acid : IC₅₀ = 29 nM .

2. Structural Flexibility

The conformational flexibility of L-iduronic acid allows for diverse interactions with proteins and metal ions. This flexibility is crucial for the bioactivity of GAGs, facilitating their roles in cell signaling and adhesion processes:

  • Conformational Variants : L-iduronic acid can exist in various conformations (e.g., pyranose ring conformations), which affect its interaction dynamics with other biomolecules .

Case Study 1: Anticoagulant Mechanisms

A study analyzed the impact of different sulfation patterns on the anticoagulant activity of heparin derivatives containing L-iduronic acid. The results indicated that higher sulfation levels corresponded with increased anticoagulant efficacy, emphasizing the importance of structural modifications in therapeutic applications .

Case Study 2: Enzymatic Synthesis

Research on enzymatic pathways revealed that the conversion of D-glucuronic acid to L-iduronic acid via d-glucuronyl C5-epimerase is essential for producing functional GAGs necessary for normal physiological processes. This modification enhances the flexibility and binding properties of polysaccharides, crucial for their biological roles .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyKey Findings
Shifaza Mohamed et al. (2015)Discussed synthetic approaches to L-iduronic acid and its derivatives as building blocks for GAGs .
Nature Communications (2016)Highlighted the relationship between sulfation patterns and biological functions in heparan sulfate polysaccharides .
PMC Article (2007)Provided methods to distinguish between glucuronic and iduronic acids using mass spectrometry techniques .

Q & A

Q. What are the key analytical techniques for identifying and characterizing L-iduronic acid sodium salt in laboratory settings?

To confirm the identity and purity of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : To resolve structural features like the stereochemistry of the iduronic acid residue and sodium coordination .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting impurities (e.g., residual glycosaminoglycan fragments) .
  • Mass Spectrometry (MS) : To verify molecular weight (C₆H₉NaO₇, 216.12 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., carboxylate bands at ~1600 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design?

this compound is typically water-soluble due to its ionic carboxylate group. However, solubility may vary depending on:

  • Temperature : Higher temperatures (e.g., 37°C for biomimetic studies) enhance dissolution kinetics .
  • pH : Stability is optimal in neutral to slightly alkaline conditions (pH 7–8), as acidic conditions may protonate the carboxylate group, reducing solubility .
  • Co-solutes : Presence of divalent cations (e.g., Ca²⁺) can precipitate the compound; use chelating agents (e.g., EDTA) to mitigate interference .

Q. What protocols are recommended for assessing the purity of commercial this compound samples?

  • Elemental Analysis : Confirm sodium content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Ash Content Testing : Residual inorganic impurities (e.g., sulfates) can be quantified gravimetrically after combustion .
  • Enzymatic Digestion : Use heparitinase I/II to degrade heparan sulfate contaminants; analyze digestion products via gel electrophoresis .

Advanced Research Questions

Q. How does this compound modulate HS2ST1 enzyme activity in heparan sulfate biosynthesis?

L-iduronic acid is a substrate for heparan sulfate 2-O-sulfotransferase (HS2ST1), which catalyzes 2-O-sulfation during glycosaminoglycan (GAG) chain elongation. Key considerations:

  • Kinetic Studies : Use radiolabeled 3'-phosphoadenosine-5'-phosphosulfate (³⁵S-PAPS) to measure sulfotransferase activity in vitro. Adjust substrate concentrations (this compound: 0.1–1.0 mM) to determine KmK_m and VmaxV_{max} .
  • Competitive Inhibition : Test structural analogs (e.g., glucuronic acid) to elucidate substrate specificity .
  • Biological Relevance : Correlate in vitro findings with cellular assays (e.g., CRISPR-edited HS2ST1 knockout models) to validate functional roles in extracellular matrix remodeling .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., pro- vs. anti-inflammatory effects) may arise from:

  • Source Variability : Commercial samples may differ in sulfation patterns or contaminant GAG fragments . Standardize procurement from porcine mucosa-derived batches with certified disaccharide profiles .
  • Assay Conditions : Optimize cell culture media (e.g., avoid high-salt buffers that alter sodium-dependent signaling) .
  • Dose-Response Analysis : Use a gradient (1–100 μM) to identify biphasic effects, particularly in immune cell activation studies .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Chemical Modifications : Introduce methyl or acetyl groups at the C2/C3 positions to probe sulfotransferase binding pockets. Monitor reaction efficiency via thin-layer chromatography (TLC) .
  • Enzymatic Approaches : Use recombinant iduronate-2-sulfatase to generate desulfated analogs for comparative bioactivity screening .
  • Quality Control : Validate synthetic products using tandem MS/MS to confirm regioselective modifications .

Methodological Considerations

Q. What precautions are necessary when handling this compound in biochemical assays?

  • Hygroscopicity : Store lyophilized powder in desiccated conditions at -20°C to prevent hydration-induced degradation .
  • Biological Safety : While no acute toxicity is reported, avoid inhalation/ingestion due to potential sodium-mediated osmotic stress in cell models .
  • Interference in Assays : Pre-test for false positives in colorimetric assays (e.g., carbazole reaction for uronic acids) .

Q. How can researchers validate the role of this compound in heparan sulfate-protein interactions?

  • Surface Plasmon Resonance (SPR) : Immobilize heparan sulfate chains containing L-iduronic acid residues on sensor chips; measure binding kinetics with growth factors (e.g., FGF2) .
  • Molecular Dynamics Simulations : Model conformational flexibility of iduronic acid rings (¹C₄ vs. ²S₀ chair forms) to predict protein-binding affinity .
  • Competitive ELISA : Use sulfated oligosaccharides to block specific interactions and confirm functional epitopes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Iduronic Acid Sodium Salt
Reactant of Route 2
L-Iduronic Acid Sodium Salt

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